molecular formula C18H22ClN3O3S B14932949 (5-chloro-1-methyl-1H-indol-2-yl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone

(5-chloro-1-methyl-1H-indol-2-yl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone

Katalognummer: B14932949
Molekulargewicht: 395.9 g/mol
InChI-Schlüssel: DIUBKNXWGZOCAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-chloro-1-methyl-1H-indol-2-yl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone is a complex organic compound that features an indole core structure. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry . This compound, with its unique combination of functional groups, holds potential for various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including (5-chloro-1-methyl-1H-indol-2-yl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone, typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure scalability and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

(5-chloro-1-methyl-1H-indol-2-yl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (5-chloro-1-methyl-1H-indol-2-yl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology

Biologically, indole derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound could potentially be explored for similar biological activities, making it a valuable candidate for drug discovery and development .

Medicine

In medicine, indole derivatives have been used in the treatment of various diseases, including cancer and infectious diseases. The unique structure of this compound could provide new therapeutic options .

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties .

Wirkmechanismus

The mechanism of action of (5-chloro-1-methyl-1H-indol-2-yl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. This compound could potentially inhibit or activate specific pathways, leading to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Indole-3-carboxaldehyde: Another indole derivative with significant biological activities.

    1-methyl-1H-indole-3-carboxylic acid: Known for its antimicrobial properties.

    5-chloro-1H-indole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.

Uniqueness

What sets (5-chloro-1-methyl-1H-indol-2-yl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development .

Eigenschaften

Molekularformel

C18H22ClN3O3S

Molekulargewicht

395.9 g/mol

IUPAC-Name

(5-chloro-1-methylindol-2-yl)-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C18H22ClN3O3S/c1-20-16-3-2-14(19)10-13(16)11-17(20)18(23)22-7-5-21(6-8-22)15-4-9-26(24,25)12-15/h2-3,10-11,15H,4-9,12H2,1H3

InChI-Schlüssel

DIUBKNXWGZOCAK-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C=C(C=C2)Cl)C=C1C(=O)N3CCN(CC3)C4CCS(=O)(=O)C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.